molecular formula C9H15NO3 B1585621 (R)-4-Isopropyl-3-propionyloxazolidin-2-one CAS No. 89028-40-0

(R)-4-Isopropyl-3-propionyloxazolidin-2-one

Cat. No.: B1585621
CAS No.: 89028-40-0
M. Wt: 185.22 g/mol
InChI Key: HOWPHXVPNNPSAZ-ZETCQYMHSA-N
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Description

®-4-Isopropyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the chiral center makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-3-propionyloxazolidin-2-one typically involves the reaction of isopropylamine with propionyl chloride to form the corresponding amide. This intermediate is then cyclized using a suitable base, such as sodium hydride, to yield the oxazolidinone ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-4-Isopropyl-3-propionyloxazolidin-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

®-4-Isopropyl-3-propionyloxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of fine chemicals and agrochemicals, where chirality is crucial for activity.

Mechanism of Action

The mechanism by which ®-4-Isopropyl-3-propionyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The chiral center allows for selective binding to enzymes or receptors, influencing biochemical pathways. The oxazolidinone ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Isopropyl-3-propionyloxazolidin-2-one: The enantiomer of the compound, with similar chemical properties but different biological activities.

    4-Isopropyl-3-propionyloxazolidin-2-one: The racemic mixture containing both enantiomers.

    Other oxazolidinones: Compounds with similar structures but different substituents, such as 4-methyl-3-propionyloxazolidin-2-one.

Uniqueness

®-4-Isopropyl-3-propionyloxazolidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

IUPAC Name

(4R)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWPHXVPNNPSAZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349208
Record name (4R)-3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89028-40-0
Record name (4R)-3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-4-Isopropyl-3-propionyloxazolidin-2-one in the synthesis of the fluorinated Vitamin D2 analog?

A1: this compound serves as a crucial chiral auxiliary in the synthesis. [] Chiral auxiliaries like this compound are key for controlling the stereochemistry during chemical reactions. In this specific case, it helps ensure the newly formed chiral center in the final fluorinated Vitamin D2 analog has the desired spatial orientation (R configuration). This is vital because the biological activity of molecules, especially drugs, is often highly dependent on their three-dimensional structure.

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